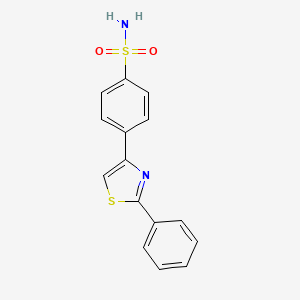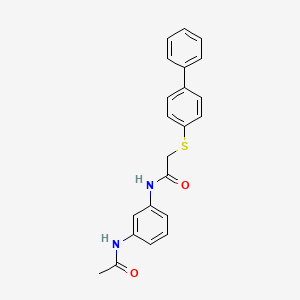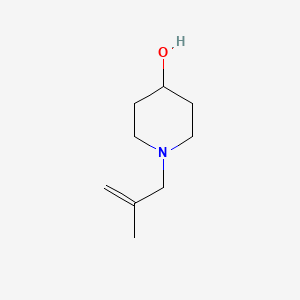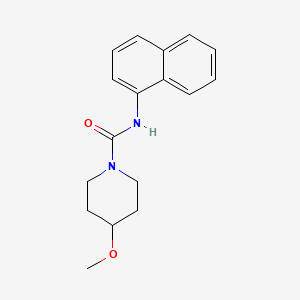
4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide, also known as PTB or PTB-sulfonamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that contains a thiazole ring and a phenyl group, which gives it unique properties that make it useful in a variety of biological and chemical studies.
Mécanisme D'action
The mechanism of action of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide involves its binding to the HIF-1α/p300/CBP complex, which prevents the recruitment of p300/CBP to the complex and inhibits the transcriptional activity of HIF-1α. This results in the downregulation of HIF-1α target genes and the inhibition of cellular processes such as angiogenesis and glycolysis.
Biochemical and Physiological Effects:
4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These effects include the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of tumor growth. Additionally, 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of lung injury and fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide is its selectivity for the HIF-1α/p300/CBP complex, which makes it a useful tool for studying the role of this complex in various biological processes. Additionally, 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide has been shown to have good pharmacokinetic properties and can be administered orally or intravenously.
However, one limitation of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide is its potential toxicity, as it has been shown to induce liver toxicity in animal models at high doses. Additionally, the selectivity of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide for the HIF-1α/p300/CBP complex may limit its usefulness in studying other protein-protein interactions.
Orientations Futures
There are several future directions for research on 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide. One area of interest is the development of more potent and selective inhibitors of the HIF-1α/p300/CBP complex, which could have therapeutic applications in cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide, which could lead to the development of novel therapies for lung injury and fibrosis. Finally, the potential toxicity of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide should be further investigated to determine its safety and tolerability in human subjects.
Méthodes De Synthèse
The synthesis of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide has been widely used in scientific research as a tool compound for studying protein-protein interactions. It has been shown to selectively inhibit the interaction between the transcription factor HIF-1α and its co-activator p300/CBP, which is involved in the regulation of genes related to angiogenesis, metabolism, and cell survival.
Propriétés
IUPAC Name |
4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c16-21(18,19)13-8-6-11(7-9-13)14-10-20-15(17-14)12-4-2-1-3-5-12/h1-10H,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVJHAIMXCAMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)


![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)

![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)




